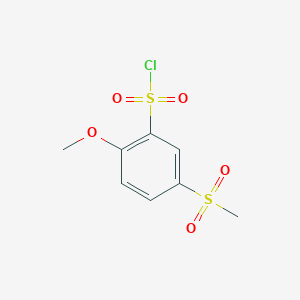
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine
Übersicht
Beschreibung
5-(4-Fluorophenyl)thiophen-2-yl)methanamine, also known as 4-Fluorothiophen-2-ylmethanamine, is an organosulfur compound with a wide range of applications in the scientific and research fields. It has a unique chemical structure that makes it a highly versatile and useful compound for various research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Biased Agonists for Antidepressant Drug Candidates
A study explored novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibited antidepressant-like activity and high 5-HT1A receptor affinity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Material Science and Pharmaceuticals Applications
The crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was reported due to its applications in material science and pharmaceuticals. Substituted thiophenes, like this compound, have shown a wide range of biological activities and applications in sensors, solar cells, and other technologies (Nagaraju et al., 2018).
Fluorescence and Mass Spectrometry Applications
Two new azomethine-thiophene pincer ligands were synthesized for fluorescence and MALDI-TOF-MS applications. These systems, combining emissive probes with good chelating properties, showed potential in metal ion sensing (Pedras et al., 2007).
Antiosteoclast and Osteoblast Activity
A new family of compounds, including di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, was synthesized. These compounds exhibited significant antiosteoclast and osteoblast activity, indicating potential applications in bone-related diseases (Reddy et al., 2012).
Antimicrobial and Antioxidant Activities
Phosphoramidate derivatives of 5-nitroquinolin-8-ol were synthesized, showing potent antimicrobial and antioxidant activities. This study highlights the potential of these derivatives in developing new antimicrobial agents (Reddy et al., 2015).
Potential Antipsychotic Agents
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a novel series, were found to have an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a new class of potential antipsychotic agents (Wise et al., 1987).
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIKCCXLXRJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)
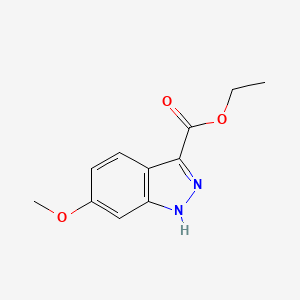
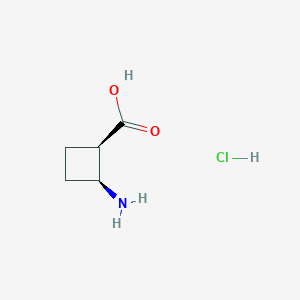
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
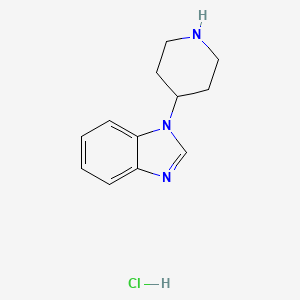
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)
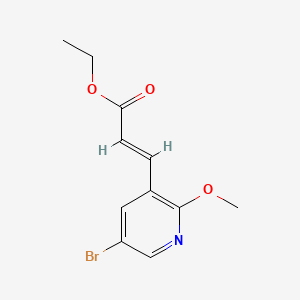
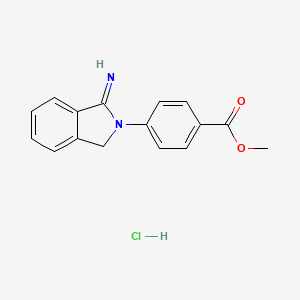
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)

